This compound is classified as a positive allosteric modulator of GABA_A receptors. It has been studied for its ability to selectively bind to specific subtypes of these receptors, which are crucial in mediating the effects of neurotransmitters in the central nervous system. The compound's unique structure allows it to maintain efficacy while minimizing adverse effects, making it a candidate for further research in therapeutic applications aimed at anxiety and related disorders .
The synthesis of SH-053-R-CH3-2'F involves several key steps that leverage established organic chemistry techniques. The compound is synthesized through a multi-step process that typically includes:
The detailed synthetic route can be optimized based on parameters such as reaction temperature, solvent choice, and catalyst use to improve yield and purity .
The molecular formula for SH-053-R-CH3-2'F is C23H18FN3O2, with a molar mass of approximately 387.414 g/mol. The structural features include:
The 3D conformation and spatial arrangement of atoms play a crucial role in its binding affinity and biological activity. In silico docking studies suggest that variations in substituents can significantly influence receptor interactions and pharmacodynamics .
SH-053-R-CH3-2'F participates in various chemical reactions typical for benzodiazepine derivatives:
Understanding these reactions is essential for predicting both therapeutic effects and potential side effects during drug development .
The mechanism by which SH-053-R-CH3-2'F exerts its effects involves:
This selective action allows researchers to explore its potential as a therapeutic agent that can alleviate anxiety without significant cognitive side effects .
SH-053-R-CH3-2'F holds promise in various scientific applications:
Research continues to explore its efficacy and safety profile in preclinical models before advancing to clinical trials .
The quest for subtype-selective benzodiazepines represents a pivotal shift in GABAA receptor pharmacology. Traditional benzodiazepines like diazepam non-selectively modulate α1, α2, α3, and α5 subunit-containing GABAA receptors, leading to bundled effects—anxiolysis alongside sedation, ataxia, and cognitive impairment [6]. This limitation drove the development of compounds with refined receptor subtype specificity, enabled by advanced molecular techniques such as "knock-in" point mutations that rendered specific GABAA receptor subunits insensitive to modulation [3]. Early candidates like zolpidem (α1-preferring) validated the concept of partial subtype selectivity but failed to fully dissociate therapeutic and adverse effects. The SH-053 series emerged from systematic structure-activity relationship (SAR) studies aimed at synthesizing ligands with enhanced selectivity for non-α1 subunits, particularly α5, which is concentrated in the hippocampus and associated with cognitive functions [6]. SH-053-R-CH3-2′F was engineered during this phase, leveraging stereochemistry and halogen substitutions to optimize binding.
Table 1: Evolution of Key Subtype-Selective GABAA Receptor Ligands
Compound | Primary Target | Functional Selectivity | Key Advancement |
---|---|---|---|
Diazepam | α1,α2,α3,α5 | Non-selective agonist | Reference ligand for broad activity |
Zolpidem | α1 | Moderate α1-selectivity | Proof-of-concept for subtype differentiation |
SH-053-S-CH3-2′F | α2,α3,α5 | Functional agonist (α5-sparing) | Reduced α1 activity; anxiolytic without sedation |
SH-053-R-CH3-2′F | α5 | High-efficacy α5 agonist | Probed α5 roles in cognition/sedation |
MP-III-022 | α5 | Improved α5-selectivity (amide) | Enhanced pharmacokinetics and efficacy |
The α5 subunit-containing GABAA receptors (α5βγ2) localize predominantly to extrasynaptic sites in the hippocampus and cortex, where they regulate tonic inhibition and synaptic plasticity [5]. Genetic and pharmacological studies identified α5 as critical for:
SH-053-R-CH3-2′F ((R)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-2,5,10b-triaza-benzo[e]azulene-3-carboxylic acid ethyl ester; C23H18FN3O2, MW: 387.4 g/mol) exemplifies precision in receptor pharmacology . Its design incorporates three strategic elements:
Functionally, SH-053-R-CH3-2′F exhibits >100-fold selectivity for α5 over α1 receptors in electrophysiology studies (EC50: α5 = 98 nM vs. α1 > 10,000 nM) [6]. Unlike classical benzodiazepines, it potentiates GABA-evoked currents exclusively at α5βγ2 receptors without significant effects at α1/α2/α3 subtypes. This precision enabled researchers to dissect α5-specific effects: attenuation of cognitive tasks without motor side effects [3] [5].
Table 2: Key Research Findings for SH-053-R-CH3-2′F
Study Model | Dose/Route | Primary Outcome | Mechanistic Insight |
---|---|---|---|
Rat elevated plus maze | 30 mg/kg i.p. | No anxiolytic effect | Confirms lack of α2/α3 modulation |
Rat spontaneous locomotion | 30 mg/kg i.p. | Reduced activity (↓40% vs. control) | Implicates α5 in sedation |
Rotarod test (rats) | ≤30 mg/kg i.p. | No ataxia | Absence of α1-mediated motor impairment |
VPA-induced ASD model (rats) | 10 mg/kg i.p. | Reversed social/cognitive deficits | Restored hippocampal inhibition |
In vitro GABA currents | 100–300 nM | Potentiated α5βγ2 responses (↑250% max.) | Validated α5-specific efficacy |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7